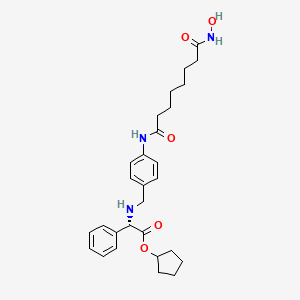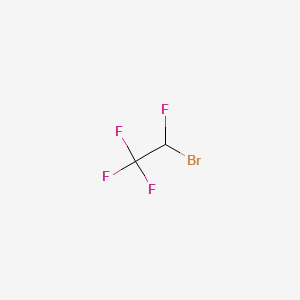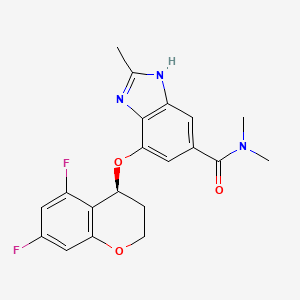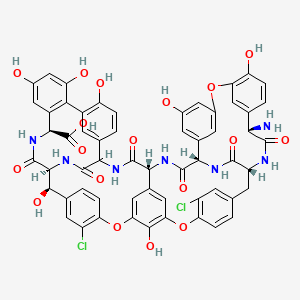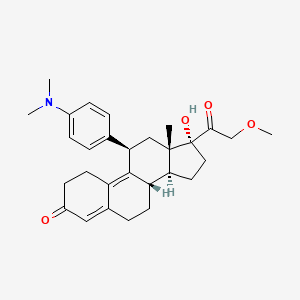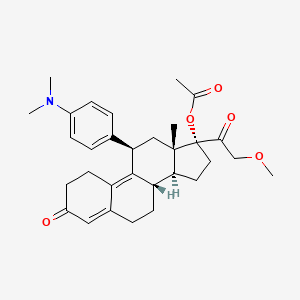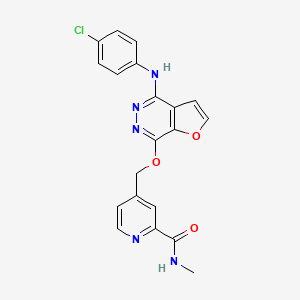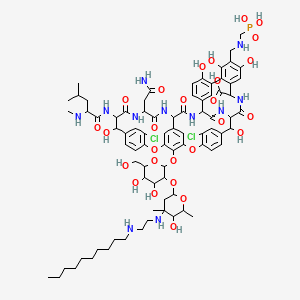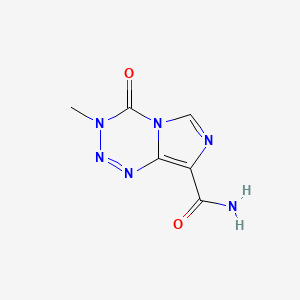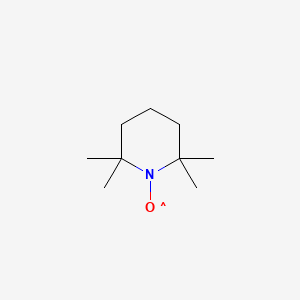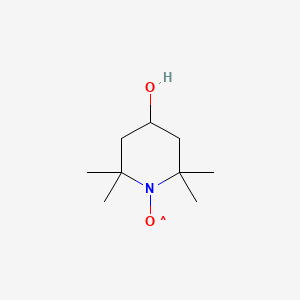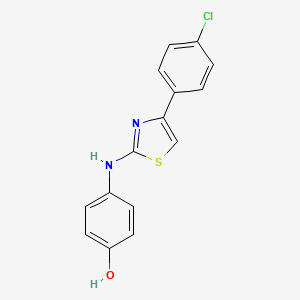
SKI II
Übersicht
Beschreibung
Diese Verbindung hat aufgrund ihrer Fähigkeit, Sphingosin-Kinase 1 und Sphingosin-Kinase 2 zu hemmen, große Aufmerksamkeit erlangt. Diese Enzyme sind an der Regulation von Sphingosin-1-Phosphat beteiligt, einem Lipid-Signalmolekül, das eine entscheidende Rolle bei Zellproliferation, Überleben und Migration spielt .
Wissenschaftliche Forschungsanwendungen
SKI II hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung der Sphingosin-Kinase und ihre Auswirkungen auf Lipid-Signalwege zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Rolle von Sphingosin-1-Phosphat bei Zellproliferation, Überleben und Migration zu verstehen.
Medizin: Aufgrund seiner Fähigkeit, Apoptose in Krebszellen zu induzieren, wird seine potenzielle therapeutische Anwendung bei der Krebsbehandlung untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Sphingosin-Kinase und verwandte Signalwege abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von Sphingosin-Kinase 1 und Sphingosin-Kinase 2. Diese Hemmung führt zu einer Abnahme der Spiegel von Sphingosin-1-Phosphat, einem Lipid-Signalmolekül, das an verschiedenen zellulären Prozessen beteiligt ist. Durch die Reduzierung der Sphingosin-1-Phosphat-Spiegel induziert this compound Apoptose in Krebszellen und hemmt die Zellproliferation. Die Verbindung beeinflusst auch den Wnt/β-Catenin-Signalweg und fördert den Abbau von β-Catenin, wodurch die Zellproliferation gehemmt wird .
Wirkmechanismus
Target of Action
The primary targets of 4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol, also known as SKI II, are sphingosine kinases (SK1 and SK2) . Sphingosine kinases play a pivotal role in regulating tumor growth .
Mode of Action
This compound interacts with its targets, sphingosine kinases, by inhibiting their activity . It exhibits some selectivity toward SK2 as a kinase inhibitor . This interaction results in a more powerful promotion of SK1-degradation than of SK2-degradation .
Biochemical Pathways
This compound affects the sphingolipid metabolism pathway . By inhibiting sphingosine kinases, this compound reduces mRNA translation levels independently of mTOR . This effect on the membranes of the endoplasmic reticulum (ER) activates the integrated stress response (ISR) and contributes to the toxicity of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in mRNA translation levels and activation of the integrated stress response . This leads to a decrease in tumor growth .
Biochemische Analyse
Biochemical Properties
SKI II inhibits the activity of sphingosine kinase, with IC50 values of 78 μM and 45 μM for SK1 and SK2, respectively . It causes an irreversible inhibition of SK1 by inducing its lysosomal and/or proteasomal degradation . This compound has a slightly higher potency toward SK2 (IC50 = 20 µM) than toward SK1 (IC50 = 35 µM) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit tumor growth in vivo . In the context of hematopoietic stem cells (HSCs), specific loss of Sphk2, which is targeted by this compound, has been found to expand and functionally rejuvenate HSCs .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the activity of sphingosine kinase, leading to a decrease in the levels of sphingosine-1-phosphate (S1P), a bioactive lipid molecule that regulates multiple processes . This inhibition is not competitive with the ATP-binding site of SK .
Temporal Effects in Laboratory Settings
Long-term administration of this compound has been shown to cause a permanent reduction in plasma S1P concentrations . Moreover, this compound has been found to have enhanced self-renewal potential and increased reconstitution capabilities in bone marrow cells .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant antitumor activity, with a 79% inhibition of tumor growth from the start of treatment observed at a dosage of 100 mg/kg .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway, where it inhibits the activity of sphingosine kinase, leading to a decrease in the levels of S1P .
Subcellular Localization
Sphingosine kinase, the target of this compound, is known to be localized in the cytoplasm and the nucleus . Therefore, it is plausible that this compound may also be localized in these regions to exert its inhibitory effects.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SKI II beinhaltet die Reaktion von 4-Chloroanilin mit 2-Brom-4-chlorthiazol in Gegenwart einer Base, um ein Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit 4-Aminophenol umgesetzt, um this compound zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Basen wie Kaliumcarbonat .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SKI II unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Aminen führen.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Thiazolring
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten Thiazolderivaten
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dimethyl-Sphingosin: Ein weiterer Sphingosin-Kinase-Inhibitor, aber weniger selektiv als SKI II.
PF-543: Ein hochspezifischer Sphingosin-Kinase-1-Inhibitor mit einem anderen Wirkmechanismus.
Latrunculin A: Obwohl es kein Sphingosin-Kinase-Inhibitor ist, beeinflusst es die Aktinpolymerisation und hat ähnliche Anwendungen in der Krebsforschung
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner hohen Selektivität und nicht-ATP-kompetitiven Hemmung der Sphingosin-Kinase. Im Gegensatz zu anderen Inhibitoren konkurriert this compound nicht mit ATP um die Bindung an das Enzym, was es zu einem wertvollen Werkzeug macht, um Sphingosin-Kinase-verwandte Signalwege zu untersuchen, ohne ATP-abhängige Prozesse zu beeinträchtigen .
Eigenschaften
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12/h1-9,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXZJKLOFCECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353799 | |
| Record name | SKI II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312636-16-1 | |
| Record name | 4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312636-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SKI II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)
